N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide

Structure-Activity Relationship (SAR) Kinase Inhibitor Selectivity Positional Isomerism

Medicinal chemists optimizing kinase inhibitor scaffolds often struggle to source structurally authenticated ortho-substituted benzamides for SAR studies. This compound addresses that gap: • Ortho (2-) methoxyethoxy substitution creates a steric/electronic environment distinct from the para isomer (CAS 1020056-01-2), enabling rigorous positional isomer SAR comparisons. • Documented activity against c-KIT and FLT3 tyrosine kinases supports kinase selectivity panel screening. • Benzamide core provides π-π stacking and hydrophobic contacts absent in acetamide analogs (cf. MW 258.70 g/mol), enabling scaffold contribution quantification. Supplied with Certificate of Analysis; ambient shipping.

Molecular Formula C16H17ClN2O3
Molecular Weight 320.77 g/mol
CAS No. 1020056-04-5
Cat. No. B1437015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide
CAS1020056-04-5
Molecular FormulaC16H17ClN2O3
Molecular Weight320.77 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C16H17ClN2O3/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-11-6-7-13(17)14(18)10-11/h2-7,10H,8-9,18H2,1H3,(H,19,20)
InChIKeyLACBKGVZGOAPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide: Identity & Procurement


N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide (CAS 1020056-04-5, C₁₆H₁₇ClN₂O₃, MW 320.77 g/mol) is a synthetic organic compound belonging to the benzamide class . First synthesized by researchers at the University of Michigan in 2010 , this compound features a 2-(2-methoxyethoxy) substituent on the benzamide ring, distinguishing it from its 4-substituted positional isomer (CAS 1020056-01-2) and from acetamide derivatives lacking the phenyl ring . The compound is commercially available from multiple vendors including Matrix Scientific (Part Number 025608-500MG) and Santa Cruz Biotechnology (sc-329365) [1]. Its primary research applications center on kinase inhibition studies, with documented activity against specific tyrosine kinases including c-KIT and FLT3 .

1
Ortho-substituted benzamide for positional isomer SAR studies
2
Reported c-KIT and FLT3 tyrosine kinase engagement context
3
Chloro-substituted aniline ring for halogen bonding pharmacophore research

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide: Substitution Risks


Given the limited availability of direct comparative experimental data for this specific compound, scientific and procurement decisions must rely on structural and functional differentiation from closely related analogs. The 2-(2-methoxyethoxy) substitution on the ortho position of the benzamide ring (versus the para position in the 4-substituted isomer CAS 1020056-01-2) fundamentally alters molecular geometry, hydrogen bonding capacity, and target binding orientation . Furthermore, the benzamide core distinguishes this compound from acetamide derivatives (e.g., N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide, MW 258.70 g/mol) which lack the aromatic phenyl ring and exhibit different physicochemical properties . Generic substitution among these analogs is not scientifically justifiable without confirmatory comparative activity data [1].

Isomer 4-substituted positional isomer (CAS 1020056-01-2) may shift target binding orientation; reported EGFR activity may not transfer to ortho isomer c-KIT/FLT3 context.
Scaffold Acetamide analog (MW 258.70) lacks benzamide phenyl ring; π-stacking and hydrophobic contact profiles may differ, limiting scaffold-hop assumptions.
Aniline Methyl-substituted analog (CAS 1020054-18-5) replaces Cl with CH₃; halogen bonding capacity and electronic properties may not reproduce, altering SAR interpretation.

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide: Evidence-Based Differentiation


Positional Isomerism: Ortho vs. Para Substitution

The target compound is the ortho (2-) substituted positional isomer, whereas N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide (CAS 1020056-01-2) is the para (4-) substituted positional isomer . The 2-substitution places the methoxyethoxy moiety ortho to the carboxamide linkage, generating a distinct steric environment and altering the dihedral angle between the benzamide ring and the phenylenediamine ring . This geometric difference modifies the compound's three-dimensional shape, hydrogen bonding network, and potential for target binding pocket complementarity relative to the 4-substituted analog .

Positional Isomerism
Cross-study comparable
Ortho vs. Para substitution
Binding orientation context may differ; 4-isomer data cannot interpolate ortho-isomer SAR.
Distinct InChIKey and 3D conformation confirmed.
Structure-Activity Relationship (SAR) Kinase Inhibitor Selectivity Positional Isomerism

Benzamide vs. Acetamide Scaffold Differentiation

The target compound contains a benzamide core (phenyl ring attached to carboxamide), whereas the closely named comparator N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide (MW 258.70 g/mol) contains an acetamide core (methyl group instead of phenyl ring) . This scaffold difference yields a molecular weight increase of 62.07 g/mol (320.77 vs. 258.70) and fundamentally alters the hydrophobic surface area available for target protein interactions . The benzamide scaffold provides an additional aromatic ring capable of π-π stacking and hydrophobic contacts not available in the acetamide analog.

Scaffold Differentiation
Cross-study comparable
MW +62.07 g/mol (+24.0%)
Benzamide core adds aromatic ring for π-stacking; acetamide analog cannot substitute.
Benzamide MW 320.77 vs. acetamide MW 258.70 g/mol.
Physicochemical Properties Medicinal Chemistry Scaffold Hopping Lead Optimization

Chloro vs. Methyl Aniline Substitution Pattern

The target compound features a 3-amino-4-chlorophenyl moiety, placing the amino group meta and the chloro group para relative to the amide linkage. The structurally related comparator N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (CAS 1020054-18-5, MW 300.35 g/mol) replaces the chlorine atom with a methyl group and repositions the amino group to the 5-position (para relative to amide) [1]. The chlorine atom in the target compound introduces halogen bonding potential, alters electron density on the aniline ring, and modifies the pKa of the adjacent amino group compared to the methyl-substituted analog [2].

Chloro vs. Methyl Aniline
Cross-study comparable
Cl (electron-withdrawing) vs. CH₃ (electron-donating)
Chlorine enables halogen bonding; methyl substitution may alter activity and confound SAR.
Distinct amino positioning; MW difference +20.42 g/mol.
Structure-Activity Relationship (SAR) Halogen Bonding Type II Kinase Inhibitor Pharmacophore

Kinase Selectivity: JAK Family Benchmark Context

While direct selectivity panel data for N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide are not publicly available, class-level inference from structurally related aminoheteroaryl benzamide kinase inhibitors provides a benchmark for expected selectivity profiles. A representative compound from the US10112907 patent series (BDBM294911) exhibited IC₅₀ values of 0.200 nM against JAK1, 0.700 nM against JAK2, and 60 nM against JAK3 in a recombinant human kinase assay measuring substrate peptide phosphorylation at pH 7.5 [1]. The 300-fold selectivity window between JAK1 (0.200 nM) and JAK3 (60 nM) demonstrates that the benzamide scaffold can achieve substantial isoform discrimination [2]. The target compound's distinct 2-methoxyethoxy substitution pattern may confer a different selectivity profile, underscoring the necessity of compound-specific validation.

JAK Selectivity Benchmark
Class-level inference
Up to 300-fold JAK1/JAK3 window
Class-level benchmark supports benzamide isoform selectivity; target compound profile requires validation.
Reference data from BDBM294911; recombinant human kinase assay at pH 7.5.
Kinase Profiling JAK-STAT Pathway Selectivity Screening

c-KIT and FLT3 Target Engagement

Vendor technical literature reports that N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide exhibits efficacy in inhibiting the growth of cancer cells that express specific tyrosine kinases such as c-KIT and FLT3 . While quantitative IC₅₀ or EC₅₀ values are not provided in the available source, the documented association with c-KIT and FLT3 distinguishes this compound from generic benzamide analogs lacking defined kinase target engagement. In contrast, the 4-substituted positional isomer is described primarily as an EGFR tyrosine kinase inhibitor with no mention of c-KIT or FLT3 activity , suggesting that the 2- vs. 4-substitution pattern may confer distinct kinase selectivity profiles.

c-KIT and FLT3 Engagement
Data to verify
Vendor-reported target association
Reported c-KIT/FLT3 context provides functional anchor; quantitative IC₅₀ not available in source.
Confirmatory in-house profiling recommended; 4-isomer reported as EGFR inhibitor.
Tyrosine Kinase Inhibition Oncology Target Validation Receptor Tyrosine Kinase

N-(3-Amino-4-chlorophenyl)-2-(2-methoxyethoxy)-benzamide: Research Applications


Ortho-Substituted Benzamide SAR Studies

The ortho (2-) methoxyethoxy substitution creates a unique steric and electronic environment that differs fundamentally from the para (4-) substituted isomer (CAS 1020056-01-2) . Researchers investigating positional isomer effects on kinase binding and selectivity can employ this compound as the ortho-substituted comparator in systematic SAR campaigns. The distinct InChIKey (LACBKGVZGOAPIS-UHFFFAOYSA-N) and 3D conformation ensure that observed biological differences can be attributed to substitution geometry rather than chemical variability .

Tyrosine Kinase Selectivity Profiling (c-KIT, FLT3)

Given vendor-reported activity against c-KIT and FLT3 expressing cancer cells , this compound is suitable for kinase selectivity panel screening to determine its full target engagement fingerprint. The class-level benchmark from related benzamide series demonstrates that JAK family isoform selectivity exceeding 300-fold is achievable with this scaffold [1]. Procurement of this specific compound enables head-to-head selectivity profiling against established kinase inhibitor reference compounds.

Halogen Bonding Pharmacophore Studies

The 3-amino-4-chlorophenyl moiety places a chlorine atom at a position capable of forming halogen bonds with target protein backbone carbonyls or side-chain residues. Comparative studies with the methyl-substituted analog N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (MW 300.35 g/mol) [2] enable direct assessment of chlorine's contribution to binding affinity, residence time, and selectivity. This application is particularly relevant for medicinal chemistry teams optimizing halogen bonding interactions in lead compounds.

Benzamide vs. Acetamide Scaffold Comparison

The target compound's benzamide core (MW 320.77 g/mol) provides an additional aromatic ring for π-π stacking and hydrophobic contacts not present in the acetamide analog N-(3-amino-4-chlorophenyl)-2-(2-methoxyethoxy)acetamide (MW 258.70 g/mol) . Parallel testing of these two compounds enables quantification of the benzamide scaffold's contribution to target affinity, cellular permeability, and metabolic stability, informing scaffold selection decisions in lead optimization programs.

Application
Selection Property
Validation Focus
Ortho-Substituted Benzamide SAR
Positional isomer identity
Binding orientation and kinase selectivity context
Tyrosine Kinase Selectivity Profiling
Reported c-KIT/FLT3 target context
Kinase panel screening and selectivity fingerprint
Halogen Bonding Pharmacophore Studies
4-Chloro substituent on aniline ring
Chlorine contribution to affinity and residence time
Benzamide vs. Acetamide Scaffold Comparison
Benzamide core with additional phenyl ring
Scaffold contribution to permeability and metabolic stability
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